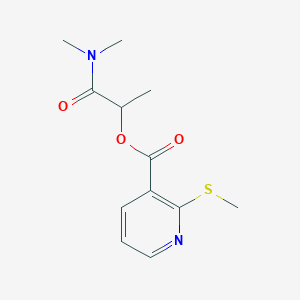
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
Descripción
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dimethylcarbamoyl group and a methylsulfanyl group, making it a molecule of interest for researchers in organic chemistry and related disciplines.
Propiedades
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8(11(15)14(2)3)17-12(16)9-6-5-7-13-10(9)18-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGHJZJROEDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC(=O)C1=C(N=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the pyridine derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or its derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the dimethylcarbamoyl and methylsulfanyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: Researchers may investigate its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate: This compound differs in the position of the carboxylate group on the pyridine ring, which can affect its chemical reactivity and biological activity.
1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-sulfonate: The sulfonate group provides different chemical properties compared to the carboxylate group, potentially leading to different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


